4-Cyclopropyl-2-fluoro-6-methoxybenzamide
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Overview
Description
4-Cyclopropyl-2-fluoro-6-methoxybenzamide is an organic compound with the molecular formula C11H12FNO2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluoro-6-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzoic acid and cyclopropylamine.
Amide Formation: The carboxylic acid group of 4-fluoro-2-methoxybenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. Cyclopropylamine is then added to form the amide bond, resulting in this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-cyclopropyl-2-fluoro-6-methoxybenzaldehyde, while reduction of the amide group may produce 4-cyclopropyl-2-fluoro-6-methoxybenzylamine.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-6-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Bromo-N-cyclopropyl-2-fluoro-6-methoxybenzamide: This compound has a bromine atom instead of a fluorine atom.
N-Cyclopropyl-4-fluoro-2-methoxybenzamide: This compound lacks the cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-fluoro-6-methoxybenzamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-6-methoxybenzamide |
InChI |
InChI=1S/C11H12FNO2/c1-15-9-5-7(6-2-3-6)4-8(12)10(9)11(13)14/h4-6H,2-3H2,1H3,(H2,13,14) |
InChI Key |
JOOBVUMRDUHWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC2)F)C(=O)N |
Origin of Product |
United States |
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